molecular formula C22H30ClNO3 B12417126 Cyprodime hydrochloride CAS No. 2387505-50-0

Cyprodime hydrochloride

Cat. No.: B12417126
CAS No.: 2387505-50-0
M. Wt: 391.9 g/mol
InChI Key: MMOBYZBXXHEAAX-NCBCLDNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyprodime hydrochloride is a selective opioid antagonist from the morphinan family of drugs. It specifically blocks the μ-opioid receptor without affecting the δ-opioid or κ-opioid receptors . This selectivity makes it a valuable tool in scientific research, particularly in studies that aim to understand the distinct roles of different opioid receptors.

Preparation Methods

The synthesis of Cyprodime hydrochloride involves several steps. The key intermediate is 4,14-dimethoxymorphinan-6-one, which is then reacted with cyclopropylmethyl bromide under basic conditions to yield Cyprodime The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran

Chemical Reactions Analysis

Cyprodime hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyprodime hydrochloride is primarily used in scientific research to study the μ-opioid receptor. Its high selectivity allows researchers to deactivate the μ-opioid receptor selectively, enabling the study of δ and κ receptors without interference . This has applications in:

Mechanism of Action

Cyprodime hydrochloride exerts its effects by binding to the μ-opioid receptor and blocking its activity . This prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways. The molecular targets involved include the μ-opioid receptor itself and the associated G-protein coupled receptor signaling pathways.

Comparison with Similar Compounds

Cyprodime hydrochloride is unique in its high selectivity for the μ-opioid receptor. Similar compounds include:

This compound’s selectivity makes it particularly useful for research applications where specific inhibition of the μ-opioid receptor is required.

Properties

CAS No.

2387505-50-0

Molecular Formula

C22H30ClNO3

Molecular Weight

391.9 g/mol

IUPAC Name

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;hydrochloride

InChI

InChI=1S/C22H29NO3.ClH/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15;/h3-5,15,19H,6-14H2,1-2H3;1H/t19-,21-,22-;/m1./s1

InChI Key

MMOBYZBXXHEAAX-NCBCLDNOSA-N

Isomeric SMILES

COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5.Cl

Canonical SMILES

COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.